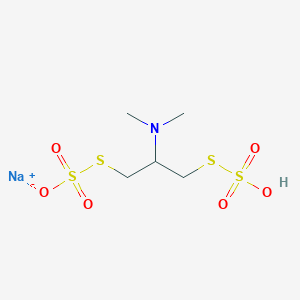

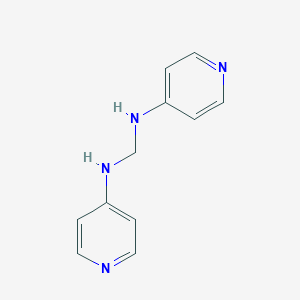

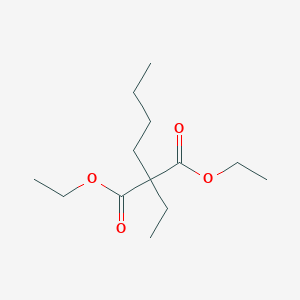

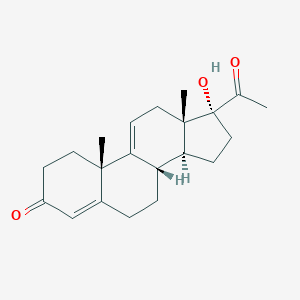

![molecular formula C15H13N3O2S B057712 2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 60477-38-5](/img/structure/B57712.png)

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to "2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole", involves multiple steps, including condensation reactions, and the use of specific functional groups to achieve the desired compound. For instance, the synthesis of benzimidazoles derivatives with potential antihypertensive activity involved the condensation of 4-chloro-o-Phenylenediamine with anthranilic acid in the presence of Polyphosphoric acid and different aryl aldehydes compounds (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole and related compounds can be analyzed using various spectroscopic techniques such as IR spectroscopy, NMR (both 13C and 1H), and Mass spectroscopy to determine the presence of specific functional groups and the overall structure of the synthesized compounds (Sharma, Kohli, & Sharma, 2010).

Chemical Reactions and Properties

The chemical reactions involving benzothiazole derivatives can lead to the formation of compounds with various properties. For example, the reaction involving nitrenes and benzothiazoles can yield indazolo[3,2-b]benzothiazole through attack on the benzothiazole nitrogen, demonstrating the reactivity of the nitrene in the presence of benzothiazoles (Hawkins, Lindley, Mcrobbie, & Meth–Cohn, 1980).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as their fluorescence and emission characteristics, can be sensitive to the micro-environment. These properties are influenced by the molecular structure, such as the presence of dihydroxyphenyl groups, which can lead to single absorption and dual emission with a large Stokes shift (Patil, Padalkar, Tathe, Gupta, & Sekar, 2013).

Wissenschaftliche Forschungsanwendungen

Antitumor and Multidrug Resistance Modulation : Some derivatives, specifically 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]-benzothiazoles, have shown potential in overcoming multidrug resistance in tumor cells (Tasaka et al., 1997).

Immunosuppressive Agents : Certain 2-phenylimidazo[2,1-b]benzothiazole derivatives have been found to significantly suppress delayed type hypersensitivity (DTH) without inhibiting humoral immunity in mice (Mase et al., 1986).

Topoisomerase II Inhibitors : Derivatives of benzothiazole, including those related to the compound , have demonstrated inhibitory activity against eukaryotic DNA topoisomerase II, which is significant in cancer research (Pınar et al., 2004).

Antileishmanial Effects : In the context of antileishmanial research, some nitro-substituted imidazo[2,1-b][1,3]oxazine derivatives, structurally similar to the compound , have shown promising results (Thompson et al., 2018).

Fluorogenic Substrates for Bacteria Detection : Derivatives of 2-(2-nitrophenyl)benzothiazole have been synthesized and assessed as indicators of nitroreductase activity in clinically important bacteria (Cellier et al., 2011).

Topoisomerase I Inhibitors : Some substituted benzimidazoles, related to the compound , have been synthesized and evaluated as inhibitors of topoisomerase I, which is another critical target in cancer therapy (Kim et al., 1996).

Antimicrobial and Anticancer Agents : Novel 2-(4-aminophenyl)benzothiazoles have shown selective and potent antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, with potential applications in cancer therapy (Bradshaw et al., 2002).

Antihypertensive Activity : Certain benzimidazole derivatives, related to the compound , have been synthesized and screened for their antihypertensive activity (Sharma et al., 2010).

Amyloid Imaging Agent : A derivative, 2-(4'-fluorophenyl)-1,3-benzothiazole, has been synthesized as a fluorine-18 labelled derivative for visualizing amyloid deposits in Alzheimer's disease patients (Serdons et al., 2009).

Antimicrobial and Anticancer Scaffold : N,2,6-Trisubstituted 1H-benzimidazole derivatives have been designed and synthesized, showing potent antibacterial and anticancer activities (Pham et al., 2022).

Chondrogenesis Inhibition : Benzimidazoles, including derivatives similar to the compound , have shown inhibitory action on chondrogenesis in mouse limb bud cell culture systems (Tsuchiya et al., 1987).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFNSEDROOHGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

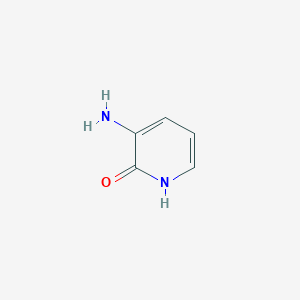

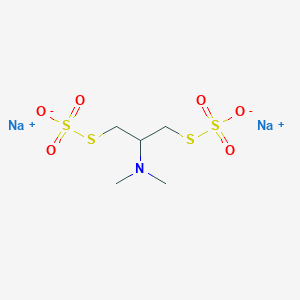

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)